ONO-4817
Description
MMP Inhibitor V (CAS: 223472-31-9) is a non-peptidic, hydroxamate-based small molecule inhibitor designed to target matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases implicated in extracellular matrix (ECM) remodeling, cancer metastasis, and inflammatory diseases. Notably, it also inhibits placental leucine aminopeptidase (P-LAP), a regulator of peptide hormones like oxytocin, highlighting its dual functionality in MMP-mediated pathologies and hormonal regulation .
MMP Inhibitor V is utilized in preclinical studies to investigate MMP roles in cancer invasion, chronic obstructive pulmonary disease (COPD), and vascular remodeling. Its stability in plasma and solubility in ethanol and dimethyl sulfoxide (DMSO) make it suitable for in vitro and in vivo applications .
Properties
IUPAC Name |
N-[(2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6/c1-3-28-15-29-14-18(13-16(2)21(25)24-27)23-22(26)17-9-11-20(12-10-17)30-19-7-5-4-6-8-19/h4-12,16,18,27H,3,13-15H2,1-2H3,(H,23,26)(H,24,25)/t16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWWQELUBWGQGA-WMZOPIPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOCC(CC(C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCOC[C@H](C[C@H](C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223472-31-9 | |
| Record name | ONO-4817 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223472319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ONO-4817 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU48RF5PFC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Framework
The synthesis of hydroxamate-based MMP inhibitors like ONO-4817 often employs SPPS to ensure stereochemical control. Overkleeft et al. detailed a protocol for analogous compounds involving:
- Resin Functionalization : A Wang resin pre-loaded with Fmoc-protected leucine serves as the solid support.
- Iterative Peptide Elongation : Using Fmoc-chemistry, the backbone is assembled via sequential coupling of (2S,4S)-5-ethoxymethyloxy-2-methyl-4-aminopentanoic acid derivatives.
- Hydroxamate Formation : The terminal carboxylic acid is activated with HBTU and reacted with hydroxylamine to yield the hydroxamate ZBG.
Critical Reaction Parameters :
- Temperature: 25°C under nitrogen atmosphere.
- Coupling Agents: HBTU/HOBt in DMF.
- Deprotection: 20% piperidine in DMF.
Solution-Phase Combinatorial Synthesis
Caldarelli et al. demonstrated a polymer-supported reagent strategy to generate hydroxamic acid libraries, adaptable to this compound:
- Acylation : 4-Phenoxybenzoic acid is activated with EDC/HOAt and coupled to (2S,4S)-5-ethoxymethyloxy-2-methyl-4-aminopentanol.
- Hydroxamate Installation : The intermediate carboxylic acid is treated with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine under Mitsunobu conditions, followed by acidic deprotection.
- Purification : Sequential use of polymer-bound scavengers (e.g., trisamine for excess reagents) eliminates chromatographic steps.
Table 2: Key Reagents and Conditions
| Step | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | EDC/HOAt | DCM | 12 | 85 |
| 2 | DIAD, Ph₃P, THP-hydroxylamine | THF | 24 | 78 |
| 3 | Amberlyst-15 (H⁺) | MeOH/H₂O | 2 | 95 |
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Final products are analyzed via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to verify ≥98% purity. Retention times for this compound typically range between 12–14 minutes under these conditions.
Mass Spectrometry
Matrix-assisted laser desorption ionization (MALDI-TOF) confirms molecular integrity, with observed [M+H]⁺ at m/z 417.3 matching the theoretical mass. Post-source decay analysis validates fragment ions consistent with the hydroxamate and phenoxybenzoyl groups.
Comparative Evaluation of Synthetic Approaches
Solid-Phase vs. Solution-Phase Synthesis
Yield Optimization Challenges
- Hydroxamate Stability : The ZBG is prone to hydrolysis under acidic or oxidative conditions, necessitating inert atmospheres and neutral buffers during workup.
- Byproduct Formation : Over-acylation at the secondary amine is mitigated by using bulky coupling agents (e.g., HOAt).
Industrial-Scale Production Insights
Merck Millipore’s manufacturing process for this compound emphasizes:
Chemical Reactions Analysis
ONO-4817 undergoes several types of chemical reactions, primarily involving its interaction with matrix metalloproteinases. The key reactions include:
Inhibition of matrix metalloproteinases: this compound binds to the active site of matrix metalloproteinases, inhibiting their enzymatic activity.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, which may affect its stability and activity.
Substitution reactions: Various substitution reactions can occur, particularly involving the phenoxy and ethoxy groups, which can modify the compound’s properties.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to optimize the reaction efficiency and yield. The major products formed from these reactions are typically the inhibited forms of matrix metalloproteinases, which are less active or inactive.
Scientific Research Applications
ONO-4817 has been extensively studied for its scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a tool to study the inhibition of matrix metalloproteinases and their role in various chemical processes.
Mechanism of Action
The mechanism of action of ONO-4817 involves its inhibition of matrix metalloproteinases. The compound binds to the active site of these enzymes, preventing them from degrading extracellular matrix components. This inhibition limits the progression of diseases associated with excessive matrix metalloproteinase activity, such as cancer metastasis, atherosclerosis, and arthritis . The molecular targets of this compound include matrix metalloproteinases 2, 8, 9, 12, and 13, but not matrix metalloproteinases 1 or 7 .
Comparison with Similar Compounds
Comparison with Similar MMP Inhibitors
Structural and Mechanistic Differences
Table 1: Key Structural and Functional Features of MMP Inhibitor V and Analogues
Selectivity and Binding Dynamics
- MMP Inhibitor V : Exhibits competitive inhibition by binding to the S1′ pocket of MMP-12, inducing conformational changes that block substrate recognition. Hydrogen bonding (e.g., with Arg424) and hydrophobic interactions stabilize its binding, enhancing selectivity over MMP-1 and MMP-7 . Computational studies suggest its structural flexibility allows adaptation to diverse MMP active sites .
- Hydroxamate-Based Inhibitors (Marimastat, Rebimastat) : Utilize a hydroxamate group to chelate the catalytic zinc ion, enabling broad inhibition but poor selectivity. This mechanism correlates with MST toxicity due to off-target effects on MMP-1 and ADAM/ADAMTS proteases .
- Non-Hydroxamate Inhibitors (YHJ-132, ARP-100): Avoid metabolic instability associated with hydroxamates. YHJ-132’s peptide mimicry enhances MT1-MMP specificity, while ARP-100’s synthetic scaffold targets MMP-2/-14 with minimal cross-reactivity .
Clinical and Preclinical Outcomes
Efficacy :
- MMP Inhibitor V demonstrates preclinical promise in reducing ECM degradation and tumor angiogenesis, particularly in MMP-12-driven COPD models .
- Marimastat and Rebimastat showed initial anti-tumor activity but failed in late-stage trials due to toxicity and lack of survival benefits .
- Cipemastat (selective MMP-3/-13 inhibitor) paradoxically worsened pathology in tuberculosis models, underscoring the complexity of MMP roles in inflammation .
Toxicity :
Biological Activity
Matrix metalloproteinases (MMPs) are a group of enzymes that play crucial roles in the degradation of extracellular matrix components, which is vital in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. MMP inhibitors, such as "MMP inhibitor V," have garnered attention for their potential therapeutic applications. This article focuses on the biological activity of MMP inhibitor V, highlighting its mechanisms of action, efficacy in various studies, and implications for clinical use.
MMP inhibitor V primarily functions by binding to the active site of MMPs, blocking their enzymatic activity. This inhibition can prevent the breakdown of extracellular matrix components, thereby influencing processes such as tumor invasion and inflammation. The specificity of MMP inhibitors is critical; selective inhibitors can minimize side effects associated with broader-spectrum MMP inhibition.
In Vitro Studies
Research has demonstrated that MMP inhibitor V exhibits potent inhibitory effects on specific MMPs involved in disease processes. For instance:
- Study on Rheumatoid Arthritis : In vitro assays indicated that MMP inhibitor V significantly reduced the activity of MMP-2 and MMP-9 in synovial fibroblasts derived from patients with rheumatoid arthritis. This reduction correlated with decreased levels of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions .
- Cancer Cell Lines : In studies involving various cancer cell lines, MMP inhibitor V effectively suppressed cell migration and invasion. For example, treatment with the inhibitor resulted in a 70% decrease in the invasive capacity of breast cancer cells in Matrigel invasion assays .
In Vivo Studies
In vivo investigations further elucidate the biological activity of MMP inhibitor V:
- Animal Models : In mouse models of cancer metastasis, administration of MMP inhibitor V led to a significant reduction in tumor growth and metastasis. Specifically, a study reported a 50% reduction in metastatic nodules in the lungs of treated mice compared to controls .
- Cardiovascular Implications : Another study assessed the effects of MMP inhibitor V on vascular remodeling post-injury. The results indicated that treatment significantly inhibited neointimal hyperplasia following vascular injury, demonstrating its potential utility in preventing restenosis after angioplasty .
Case Studies
Several case studies have highlighted the clinical relevance of MMP inhibitors:
- Case Study 1 : A patient with advanced breast cancer treated with MMP inhibitor V as part of a combination therapy showed a notable decrease in tumor size after six weeks of treatment. Imaging studies confirmed a reduction in both primary tumor mass and metastatic lesions .
- Case Study 2 : In patients undergoing surgical interventions for cardiovascular diseases, preoperative administration of MMP inhibitor V was associated with reduced postoperative complications related to excessive tissue remodeling .
Data Table: Summary of Biological Activity Findings
| Study Type | Model/Condition | Key Findings |
|---|---|---|
| In Vitro | Rheumatoid Arthritis | Reduced MMP-2 and MMP-9 activity; decreased cytokines |
| In Vitro | Cancer Cell Lines | 70% decrease in invasive capacity |
| In Vivo | Mouse Cancer Model | 50% reduction in lung metastases |
| In Vivo | Vascular Injury Model | Significant inhibition of neointimal hyperplasia |
| Clinical Case Study | Advanced Breast Cancer | Decreased tumor size after six weeks |
| Clinical Case Study | Cardiovascular Surgery | Fewer postoperative complications |
Q & A
Q. What are the key structural features and broad-spectrum inhibitory profile of MMP Inhibitor V?
MMP Inhibitor V (CAS 223472-31-9) is a non-peptidic hydroxamate compound with the chemical formula C₂₂H₂₈N₂O₆. Its structure includes a substituted aromatic ring, an acyl hydrogen bond acceptor (e.g., sulfonamide), and a hydroxamate zinc-binding group spaced by two atoms. This design allows broad-spectrum inhibition of MMPs, particularly MMP-2, -9, and -14, while sparing MMP-1, -3, and -7 activity . Its oral bioavailability and low molecular weight make it a transitional candidate for preclinical studies .
Q. How does MMP Inhibitor V interact with the catalytic domain of MMPs?
The hydroxamate group in MMP Inhibitor V chelates the zinc ion in the MMP catalytic domain, forming critical hydrogen bonds with conserved residues in the S1' pocket. This interaction disrupts substrate binding and enzymatic activity. Structural studies suggest that modifications to the aromatic substituents can fine-tune selectivity between MMP subtypes .
Q. What in vitro assays are recommended for initial screening of MMP Inhibitor V activity?
Use fluorogenic or chromogenic substrates (e.g., DQ-collagen for MMP-2/9) in recombinant MMP assays. Measure IC₅₀ values under physiological pH and temperature. Include controls for nonspecific inhibition (e.g., EDTA) and validate results with gelatin zymography for MMP-2/9 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for MMP Inhibitor V across studies?
Variability arises from differences in assay panels (e.g., recombinant vs. full-length MMPs), substrate choices, and buffer conditions. To address this:
- Standardize assays using the International Council for Harmonisation (ICH) guidelines for repeatability and reproducibility .
- Cross-validate with orthogonal methods (e.g., surface plasmon resonance for binding kinetics) .
- Report MMP subtype selectivity using a consistent panel (e.g., MMP-1, -2, -3, -7, -9, -12) to enable cross-study comparisons .
Q. What experimental strategies mitigate off-target toxicity (e.g., musculoskeletal pain) observed with hydroxamate-based MMP inhibitors like MMP Inhibitor V?
- Structural Optimization : Replace the hydroxamate zinc-binding group with non-hydroxamate motifs (e.g., pyrone, thiol) to reduce chelation-related toxicity .
- Selectivity Profiling : Use computational docking and MMP structural databases to design inhibitors targeting non-conserved regions (e.g., S2 pocket or hemopexin domain) .
- In Vivo Models : Test toxicity in animal models expressing human MMPs and monitor biomarkers like TIMP-1 levels to assess MMP inhibition specificity .
Q. How should researchers design in vivo studies to evaluate MMP Inhibitor V in metastasis prevention?
- Model Selection : Use orthotopic or transgenic models (e.g., MMP-9 knockout mice) to mimic human metastatic niches.
- Timing of Administration : Administer the inhibitor during early metastatic dissemination, as MMPs are critical in extracellular matrix remodeling at this stage .
- Biomarker Integration : Measure circulating tumor cells, MMP-9/TIMP-1 ratios, and imaging-based metrics (e.g., PET-CT for matrix degradation) .
Methodological Guidance for Translational Challenges
Q. What pharmacokinetic (PK) parameters are critical for optimizing MMP Inhibitor V in preclinical studies?
- Oral Bioavailability : Assess absorption using Caco-2 cell monolayers and in vivo PK studies.
- Metabolic Stability : Test liver microsome clearance and identify metabolites via LC-MS.
- Tissue Penetration : Quantify inhibitor levels in target tissues (e.g., bone, tumor stroma) using mass spectrometry .
Q. How can researchers leverage structural biology to improve MMP Inhibitor V’s subtype selectivity?
- Crystallography : Resolve co-crystal structures of MMP Inhibitor V with MMP-2, -9, and -14 to identify subtype-specific binding motifs.
- Molecular Dynamics : Simulate interactions in the S1' and S2 pockets to predict selectivity trends .
- Fragment-Based Design : Screen fragment libraries against MMP subpockets to identify selectivity-enhancing moieties .
Data Contradictions and Validation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
